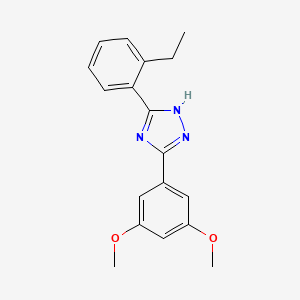

1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-

CAS No.: 85303-86-2

Cat. No.: VC17311172

Molecular Formula: C18H19N3O2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85303-86-2 |

|---|---|

| Molecular Formula | C18H19N3O2 |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C18H19N3O2/c1-4-12-7-5-6-8-16(12)18-19-17(20-21-18)13-9-14(22-2)11-15(10-13)23-3/h5-11H,4H2,1-3H3,(H,19,20,21) |

| Standard InChI Key | WQJWIILPYSOIOD-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC(=C3)OC)OC |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The IUPAC name of the compound is 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole, reflecting its substitution pattern at positions 3 and 5 of the triazole ring . Key identifiers include:

-

CAS Registry Number: 85303-86-2

-

ChEMBL ID: CHEMBL18192

-

DSSTox Substance ID: DTXSID70234512

-

Wikidata Entry: Q83116307

The SMILES string CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC(=C3)OC)OC and InChIKey WQJWIILPYSOIOD-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Identifiers and Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₂ |

| Molecular Weight | 309.4 g/mol |

| XLogP3-AA | 4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

Structural Elucidation

The compound’s 2D and 3D conformers reveal a planar triazole ring with orthogonal substituents. The 3,5-dimethoxyphenyl group introduces electron-donating methoxy groups at meta positions, while the 2-ethylphenyl moiety contributes steric bulk and hydrophobic character . Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the triazole’s NH and methoxy oxygen, stabilizing the conformation .

Synthesis and Chemical Reactivity

Reactivity and Functionalization

The triazole ring participates in electrophilic substitution at nitrogen atoms, while the methoxy groups undergo demethylation under acidic conditions. The ethylphenyl substituent is susceptible to oxidation, potentially yielding carboxylic acid derivatives.

Physicochemical Properties

Solubility and Partitioning

With an XLogP3-AA of 4, the compound is lipophilic, favoring organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation with solubilizing agents for biological testing .

Spectral Characteristics

-

IR Spectroscopy: Peaks at 3100 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N triazole), and 1250 cm⁻¹ (C-O methoxy).

-

NMR: ¹H NMR would show singlet peaks for methoxy protons (δ 3.80 ppm) and aromatic protons split by substituent effects .

Comparative Analysis with Related Triazole Derivatives

Table 2: Comparison with N-(2,3-Dimethylphenyl)-1-(3-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

| Property | Target Compound | Comparative Compound (VC4210405) |

|---|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₂ | C₂₀H₂₂N₄O |

| Molecular Weight | 309.4 g/mol | 334.4 g/mol |

| Key Substituents | 3,5-Dimethoxyphenyl, 2-Ethylphenyl | 3-Ethylphenyl, 2,3-Dimethylphenyl |

| Bioactivity | Predicted kinase inhibition | Anticancer (in vitro) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume